Segphos

Descripción general

Descripción

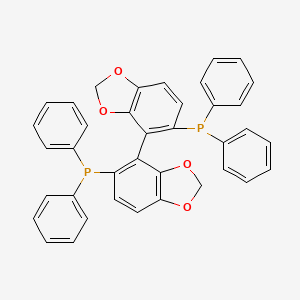

Segphos, also known as (2H,2′H-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl)bis(diphenylphosphane), is a chiral ligand developed by Takasago International Corporation. It is widely used in asymmetric synthesis due to its ability to increase enantioselectivity and activity of metal complexes. This compound has a narrower dihedral angle between the aromatic faces compared to its predecessor, BINAP, which enhances its performance in various catalytic processes .

Métodos De Preparación

Segphos is synthesized through a series of chemical reactions involving the formation of the biaryl backbone and subsequent functionalization with diphenylphosphine groups. The synthetic route typically involves the following steps:

Formation of the Biaryl Backbone: The biaryl backbone is formed through a coupling reaction of 1,3-benzodioxole derivatives.

Functionalization with Diphenylphosphine Groups: The biaryl backbone is then functionalized with diphenylphosphine groups to form the final this compound ligand.

Industrial production methods of this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Análisis De Reacciones Químicas

Segphos undergoes various types of chemical reactions, primarily in the context of asymmetric catalysis. Some of the key reactions include:

Asymmetric Hydrogenation: this compound is used as a ligand in asymmetric hydrogenation reactions, where it forms complexes with transition metals such as ruthenium, rhodium, and palladium.

Asymmetric Alkenylation and Phenylation: This compound is also employed in asymmetric alkenylation and phenylation reactions, where it facilitates the formation of chiral alcohols and diarylmethanols.

Asymmetric Hydrosilylation: In asymmetric hydrosilylation reactions, this compound forms complexes with copper, which catalyze the reduction of ketones to chiral alcohols.

Common reagents and conditions used in these reactions include hydrogen gas, alkenylsilanes, and polymethylhydrosiloxane, under mild reaction conditions. The major products formed from these reactions are chiral alcohols, diarylmethanols, and other enantioenriched compounds .

Aplicaciones Científicas De Investigación

Key Scientific Research Applications

Segphos is primarily utilized in the following areas:

- Asymmetric Synthesis :

- Pharmaceutical Synthesis :

- Industrial Applications :

Asymmetric Dimerization

A study demonstrated this compound's role in the asymmetric dimerization of aryl halides, yielding high enantiomeric excess (ee) across various substrates. This research highlights its potential for developing new enantioenriched biaryl bisphosphine ligands.

Nickel-Catalyzed Reactions

Research on [(R)-DTBM-SEGPHOS]NiCl2 illustrated its effectiveness in enantioselective carbon–carbon bond-forming reactions. The catalytic system achieved significant yields while maintaining stereochemical integrity, showcasing this compound's versatility in nickel-catalyzed processes.

Mechanistic Insights

Investigations into copper-catalyzed hydroboration mechanisms revealed that using this compound as a ligand leads to the formation of dimeric copper hydride complexes. These complexes are crucial for achieving enantioselectivity in reactions involving vinylarenes .

Data Tables

| Application Area | Reaction Type | Catalyst Used | Enantioselectivity (%) |

|---|---|---|---|

| Asymmetric Synthesis | Hydrogenation | Ru, Pd | >99 |

| Pharmaceutical Synthesis | Chiral Alcohol Production | Various | High |

| Industrial Applications | Fine Chemicals Production | Various | Variable |

| Asymmetric Dimerization | Aryl Halides | Ni | High ee |

| Carbon–Carbon Bond Formation | Enantioselective Reactions | Ni | Significant Yield |

Mecanismo De Acción

The mechanism of action of Segphos involves the formation of chiral metal complexes that facilitate asymmetric catalysis. The ligand’s unique structure, with its narrow dihedral angle, allows for precise control over the spatial arrangement of the substrate and catalyst. This results in high enantioselectivity and catalytic activity. The molecular targets and pathways involved in this compound-catalyzed reactions include transition metal centers such as ruthenium, rhodium, and palladium, which interact with the substrate to form chiral products .

Comparación Con Compuestos Similares

Segphos is often compared with other chiral ligands such as BINAP, SYNPHOS, and DIFLUORPHOS. While BINAP is based on a bisnaphthalene backbone, this compound has a bis(1,3-benzodioxole) backbone, which provides a narrower dihedral angle and higher enantioselectivity . SYNPHOS and DIFLUORPHOS are also chiral diphosphines but differ in their steric and electronic properties. This compound is unique in its ability to form highly enantioselective and active metal complexes, making it a preferred choice for many asymmetric catalytic reactions .

Similar Compounds

- BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl)

- SYNPHOS (2,2′-bis(diphenylphosphino)-1,1′-biphenyl)

- DIFLUORPHOS (6,6′-dimethoxy-2,2′-bis(diphenylphosphino)-1,1′-biphenyl)

- QuinoxP* (a ligand with similar structural features to DTBM-Segphos)

Actividad Biológica

Segphos, chemically known as (2H,2′H-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl)bis(diphenylphosphane), is a chiral ligand primarily utilized in asymmetric synthesis. Its biological activity is closely tied to its role in catalyzing reactions that produce biologically active compounds, particularly in the pharmaceutical sector. This article explores the biochemical properties, mechanisms of action, and various applications of this compound, supported by data tables and case studies.

Overview of this compound

This compound is notable for its use in asymmetric hydrogenation and allylic alkylation reactions. It forms complexes with transition metal catalysts, enhancing the enantioselectivity and activity of the resulting chiral compounds. The following table summarizes key properties and applications of this compound:

| Property | Description |

|---|---|

| Chemical Formula | C₃₁H₂₆O₄P₂ |

| CAS Number | 210169-54-3 |

| Role | Chiral ligand in asymmetric synthesis |

| Common Applications | Asymmetric hydrogenation, allylic alkylation, synthesis of pharmaceuticals |

| Mechanism of Action | Forms complexes with transition metals to facilitate catalytic reactions |

This compound operates by coordinating with transition metals such as palladium (Pd) and copper (Cu) to form stable complexes that catalyze various reactions. The following sections detail its action in different catalytic processes.

Asymmetric Hydrogenation

In asymmetric hydrogenation, this compound enhances the selectivity for specific enantiomers. Studies have shown that heavily substituted derivatives like (R)-DTBM-Segphos exhibit significant activity due to their ability to stabilize intermediates through C−H ··· H−C interactions. This stabilization leads to high enantioselectivity in reactions involving prochiral substrates.

Case Study:

In a study involving the hydrogenation of α-pivaloyloxy-1-(2-furyl)ethanone, (R)-DTBM-Segphos demonstrated superior performance compared to unsubstituted this compound, achieving an enantioselectivity ratio of approximately 2,300:1 for the S-pathway over the R-pathway .

Allylic Alkylation

This compound also plays a critical role in allylic alkylation reactions. Its coordination with copper catalysts has been shown to enhance both yield and enantioselectivity significantly. In one experiment, changing reaction conditions such as temperature and solvent led to improved results with yields exceeding 90% and enantioselectivities above 94% .

Biochemical Pathways

This compound influences several biochemical pathways through its catalytic actions:

- Synthesis of Chiral Alcohols: The asymmetric hydrogenation facilitated by this compound produces chiral alcohols that are vital intermediates in drug synthesis.

- Enzyme Mimicry: The behavior of this compound in stabilizing reactive intermediates mimics natural enzymatic processes, providing insights into enzyme design and function .

- Transport and Distribution: Within biological systems, this compound interacts with various transporters that influence its localization and catalytic efficacy.

Research Findings

Recent research highlights the versatility of this compound in catalyzing complex organic reactions:

- Copper-Catalyzed Reactions: In copper-catalyzed enantioselective α-alkylation reactions, this compound has been shown to enhance yields significantly while maintaining high enantioselectivity .

- Mechanistic Insights: Studies utilizing NMR spectroscopy have elucidated the formation of stable Pd-complexes with this compound, revealing its potential for further catalytic applications .

Propiedades

IUPAC Name |

[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZDRSHFIVOQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101145953 | |

| Record name | (R)-(+)-SEGPHOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244261-66-3, 210169-54-3 | |

| Record name | 1,1′-[(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244261-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-SEGPHOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Segphos ligands are designed to have a narrower dihedral angle in their biaryl backbone compared to other biaryl diphosphine ligands like BINAP []. This structural feature results in a distinct chiral environment around the metal center upon complexation, influencing the enantioselectivity of the catalyzed reactions.

A: this compound ligands, when coordinated to transition metals like rhodium, palladium, copper, or iridium, have demonstrated exceptional performance in various asymmetric transformations, including: * Asymmetric hydrogenation: Notably, they excel in the hydrogenation of α,β-unsaturated esters [], ketones [], quinoxalines, benzoxazines [], and β-ketoesters []. * Asymmetric hydroboration: this compound-copper complexes are particularly effective in the hydroboration of alkenes, including vinylarenes, internal alkenes [], and even challenging 1,1-disubstituted alkenes []. * Asymmetric 1,3-dipolar cycloaddition: this compound-copper catalysts have shown effectiveness in the cycloaddition of azomethine ylides with β-phenylsulfonyl enones [] and benzoisothiazole-2,2-dioxide-3-ylidenes []. * Asymmetric α-arylation: this compound-palladium and nickel catalysts have proven successful in the enantioselective α-arylation of ketones with aryl triflates [].

A: The choice of the metal center and reaction conditions significantly influences the catalytic activity and selectivity of this compound complexes. For instance, while this compound-palladium catalysts are often favored for asymmetric α-arylations [], this compound-copper complexes are generally preferred for asymmetric hydroborations [, ]. Furthermore, factors like solvent, temperature, and additives can influence the reaction pathway and ultimately impact the yield and enantioselectivity of the desired product.

A: this compound ligands often exhibit superior enantioselectivity compared to other chiral diphosphine ligands, especially in reactions involving sterically demanding substrates [, ]. This enhanced selectivity is often attributed to the ligand's ability to create a rigid and well-defined chiral environment around the metal center.

A: * Highly enantioselective synthesis of axially chiral allenes: Achieved using (R)-Fc-Segphos, a ferrocene-modified this compound derivative, in palladium-catalyzed reactions []. * Enantioselective synthesis of cyclobutylboronates: Achieved via copper-catalyzed desymmetrization of meso-cyclobutenes using (R)-DM-Segphos, providing access to valuable chiral building blocks []. * Enantioselective synthesis of pyrrolidines and pyrrolizidines: Achieved through (1,3)- and double (1,3)-dipolar cycloaddition reactions catalyzed by the (R)-DM-SEGPHOS-Ag(I) complex [].

A: Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of this compound-catalyzed reactions and understanding the origins of enantioselectivity. For instance, DFT studies have been employed to investigate: * The mechanism of copper-catalyzed asymmetric hydroboration of alkenes, highlighting the influence of the ligand on regio- and enantioselectivity []. * The diastereoselectivity reversal observed in copper- and silver-catalyzed (3 + 2) cycloadditions of azomethine ylides with this compound ligands, revealing the role of ligand structure and metal center on the reaction outcome []. * The origin of enantioselectivity in the gold(I)-catalyzed cycloaddition of propargylic esters and styrene with this compound ligands, identifying key steric and electronic interactions responsible for facial selectivity [].

A: Modifications to the this compound scaffold, such as varying the substituents on the phosphorus atoms or introducing functional groups on the biaryl backbone, can significantly impact its catalytic performance. For example: * Bulky substituents on the phosphorus atoms, such as 3,5-bis(trimethylgermanyl)phenyl groups (TMG-SYNPHOS), can enhance enantioselectivity through increased dispersion interactions with the substrate []. * Introduction of electron-rich substituents on the phosphorus atoms can lead to improved catalytic activity in gold-catalyzed cycloisomerization reactions []. * Modifications to the biaryl backbone, such as replacing the benzodioxole unit with a ferrocene moiety (Fc-Segphos), can alter the ligand's bite angle and steric environment, influencing the enantioselectivity of the resulting catalyst [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.